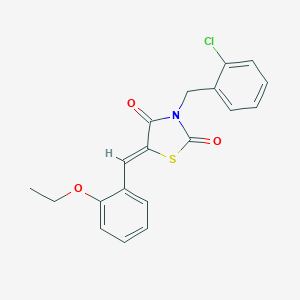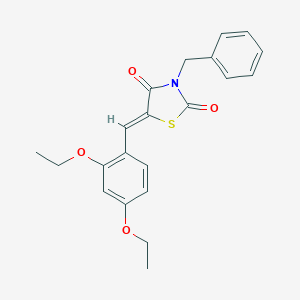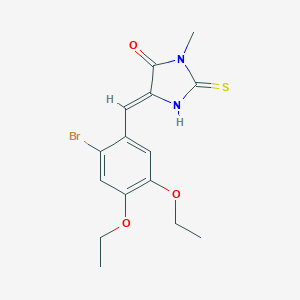![molecular formula C20H21N3O3S B300998 methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B300998.png)
methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has garnered attention in scientific research due to its potential uses in various fields.
科学的研究の応用
Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been studied extensively for its potential applications in various fields. In the field of medicine, it has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In the field of materials science, Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been studied for its potential use in the synthesis of novel polymers. It has also been investigated for its potential use as a fluorescent probe in biological imaging.
作用機序
The mechanism of action of Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways.
Biochemical and Physiological Effects:
Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of novel anti-cancer therapies. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research and development of Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate. One potential direction is the further investigation of its anti-inflammatory and anti-cancer properties, with the aim of developing novel therapies for these conditions. Another potential direction is the development of more efficient synthesis methods for this compound, which could improve its accessibility and usefulness in various fields. Additionally, further studies could be conducted to investigate the potential use of this compound as a drug delivery system or fluorescent probe.
合成法
The synthesis of Methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate involves the reaction of 4-amino-3-methylbenzoic acid with 2,3,5-trimethyl-1H-pyrrole-3-carbaldehyde and 2-thioxo-1,3-thiazolidin-4-one in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
特性
製品名 |
methyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
分子式 |
C20H21N3O3S |
分子量 |
383.5 g/mol |
IUPAC名 |
methyl 4-[[(5Z)-3-methyl-4-oxo-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C20H21N3O3S/c1-12-10-15(13(2)22(12)3)11-17-18(24)23(4)20(27-17)21-16-8-6-14(7-9-16)19(25)26-5/h6-11H,1-5H3/b17-11-,21-20? |
InChIキー |
QMORSIQLIJBOBO-GIKHVEQZSA-N |
異性体SMILES |
CC1=CC(=C(N1C)C)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
正規SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300919.png)
![(2E,5Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300921.png)

![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)
![5-{3-Methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300926.png)

![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)

![2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300931.png)
![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)